molecular formula C13H15ClFN B1484471 2-Fluoro-3-(naphthalen-2-yl)propan-1-amine hydrochloride CAS No. 2098116-98-2

2-Fluoro-3-(naphthalen-2-yl)propan-1-amine hydrochloride

Cat. No. B1484471
CAS RN: 2098116-98-2
M. Wt: 239.71 g/mol
InChI Key: XLGCCNULZSOOIM-UHFFFAOYSA-N
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Description

Methiopropamine (MPA) is an organic compound structurally related to methamphetamine . It functions as a norepinephrine-dopamine reuptake inhibitor .


Synthesis Analysis

There is a four-step synthesis of methiopropamine. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1- (thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1- (thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1- (thiophen-2-yl)-2-methylaminopropane .


Molecular Structure Analysis

The molecular structure of a related compound, (S)-1- (Naphthalen-2-yl)propan-1-amine hydrochloride, is given by the InChI code: 1S/C13H15N.ClH/c1-2-13 (14)12-8-7-10-5-3-4-6-11 (10)9-12;/h3-9,13H,2,14H2,1H3;1H/t13-;/m1./s1 .


Chemical Reactions Analysis

Methiopropamine metabolism is somewhat similar to methamphetamine. Hydroxylation, demethylation, and deamination are in common .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 3- (naphthalen-1-yl)propan-1-amine hydrochloride, include a molecular weight of 221.73 and a melting point of 154-156 degrees Celsius .

Scientific Research Applications

Neuroprotective Agent in Ischemic Stroke

2-Fluoro-3-(naphthalen-2-yl)propan-1-amine hydrochloride: has been studied for its neuroprotective effects, particularly in the context of ischemic stroke. Ischemic stroke is a condition caused by a blockage in the blood vessels supplying blood to the brain, leading to a lack of oxygen and nutrients. This compound has shown potential in protecting brain tissue from ischemia/reperfusion injury, which occurs when blood supply returns to the tissue after a period of ischemia or lack of oxygen .

Anti-inflammatory Properties

The compound’s ability to modulate inflammation is another significant application. Inflammation is a biological response to harmful stimuli and is a component of many neurological disorders. By attenuating inflammatory mediators, 2-Fluoro-3-(naphthalen-2-yl)propan-1-amine hydrochloride could offer therapeutic benefits for conditions characterized by excessive inflammation .

Antioxidant Role

Oxidative stress results from an imbalance between free radicals and antioxidants in the body, leading to cell and tissue damage. This compound has been shown to exhibit antioxidant properties, suggesting its use in combating oxidative stress by upregulating the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Mitochondrial Function Improvement

The compound may improve mitochondrial function, which is crucial for energy production in cells. By enhancing mitochondrial ATP levels and the activities of enzymes like Na+, K±ATPase and cytochrome c oxidase, it could help maintain cellular energy metabolism, especially in the brain where energy demand is high .

Apoptosis Inhibition

Apoptosis, or programmed cell death, is a process that can be triggered by various stressors, including ischemia2-Fluoro-3-(naphthalen-2-yl)propan-1-amine hydrochloride has been associated with a reduction in apoptotic cell death, which could be beneficial in treating diseases where apoptosis contributes to cell loss .

Modulation of Enzyme Activity

The compound has been implicated in the modulation of various enzymes that play roles in inflammation and oxidative stress. For instance, it can influence the levels of inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide, a mediator of inflammation and cell damage .

Mechanism of Action

Methiopropamine functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine .

Safety and Hazards

The safety information for a related compound, ®-1- (Naphthalen-2-yl)propan-1-amine hydrochloride, includes hazard statements H302-H315-H319-H335 .

Future Directions

The dopaminergic to serotonergic ratio can be manipulated by choice of substituent and location on the aromatic ring. It is therefore likely possible to tweak the subjective and reinforcing effects of these compounds by adjusting their structure .

properties

IUPAC Name

2-fluoro-3-naphthalen-2-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN.ClH/c14-13(9-15)8-10-5-6-11-3-1-2-4-12(11)7-10;/h1-7,13H,8-9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGCCNULZSOOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(naphthalen-2-yl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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